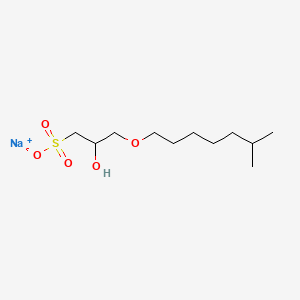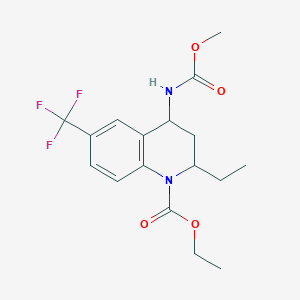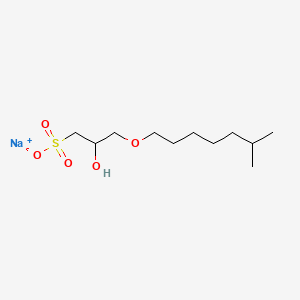
1-Propanesulfonic acid, 2-hydroxy-3-(isooctyloxy)-, monosodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium 2-hydroxy-3-[(6-methylheptyl)oxy]propane-1-sulfonate is a chemical compound with the molecular formula C11H23NaO5S. It is known for its surfactant properties, making it useful in various industrial and commercial applications. This compound is often utilized in formulations where its ability to reduce surface tension and enhance solubility is beneficial.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of sodium 2-hydroxy-3-[(6-methylheptyl)oxy]propane-1-sulfonate typically involves the reaction of 2-hydroxy-3-chloropropane-1-sulfonic acid with 6-methylheptanol. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the sodium salt. The reaction conditions usually include moderate temperatures and controlled pH to ensure optimal yield and purity.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent quality and efficiency. The raw materials are fed into the reactor, where they undergo the necessary chemical transformations. The product is then purified through processes such as crystallization or distillation to remove any impurities.
Types of Reactions:
Oxidation: Sodium 2-hydroxy-3-[(6-methylheptyl)oxy]propane-1-sulfonate can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of corresponding ketones or aldehydes.
Reduction: Reduction reactions are less common but can occur under specific conditions, typically involving the sulfonate group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group or the sulfonate group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents like sodium iodide (NaI) in acetone are often employed for substitution reactions.
Major Products Formed:
Oxidation: Ketones, aldehydes, or carboxylic acids.
Reduction: Alcohols or alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Sodium 2-hydroxy-3-[(6-methylheptyl)oxy]propane-1-sulfonate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in cell culture media to improve cell growth and viability.
Medicine: Investigated for its potential use in drug delivery systems due to its surfactant properties.
Industry: Utilized in the formulation of detergents, emulsifiers, and dispersants in various industrial processes.
Wirkmechanismus
The mechanism of action of sodium 2-hydroxy-3-[(6-methylheptyl)oxy]propane-1-sulfonate primarily involves its surfactant properties. It reduces the surface tension of aqueous solutions, allowing for better interaction between different phases. This property is particularly useful in emulsification, where it helps to stabilize mixtures of oil and water. The compound interacts with molecular targets such as lipid bilayers in cell membranes, enhancing permeability and facilitating the delivery of active ingredients.
Vergleich Mit ähnlichen Verbindungen
Sodium dodecyl sulfate (SDS): Another widely used surfactant with similar properties but a different molecular structure.
Sodium lauryl ether sulfate (SLES): Commonly used in personal care products, it shares surfactant properties but has a different alkyl chain length and structure.
Uniqueness: Sodium 2-hydroxy-3-[(6-methylheptyl)oxy]propane-1-sulfonate is unique due to its specific molecular structure, which imparts distinct solubility and surface activity characteristics. Its branched alkyl chain provides different interaction dynamics compared to linear surfactants like SDS and SLES, making it suitable for specialized applications where these properties are advantageous.
Eigenschaften
CAS-Nummer |
68959-45-5 |
|---|---|
Molekularformel |
C11H23NaO5S |
Molekulargewicht |
290.35 g/mol |
IUPAC-Name |
sodium;2-hydroxy-3-(6-methylheptoxy)propane-1-sulfonate |
InChI |
InChI=1S/C11H24O5S.Na/c1-10(2)6-4-3-5-7-16-8-11(12)9-17(13,14)15;/h10-12H,3-9H2,1-2H3,(H,13,14,15);/q;+1/p-1 |
InChI-Schlüssel |
UWGLLMSLIJNZMA-UHFFFAOYSA-M |
Kanonische SMILES |
CC(C)CCCCCOCC(CS(=O)(=O)[O-])O.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![17-Ethyl-6-(hydroxymethyl)-10,14,17-trimethyl-9,14-di(propan-2-yl)-2,7,10-triazatetracyclo[9.7.1.04,19.013,18]nonadeca-1(18),3,11(19),12-tetraen-8-one](/img/structure/B12296747.png)
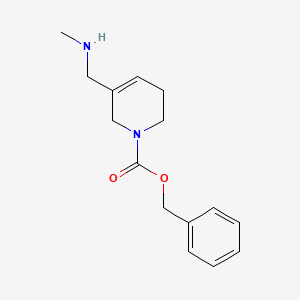
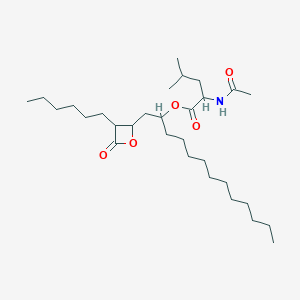
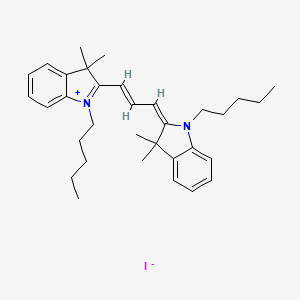

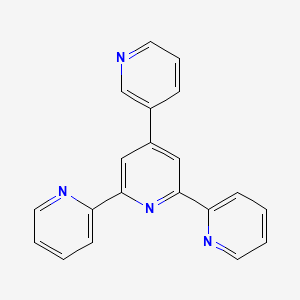

![Benzoic acid, 2-(methylamino)-,(4aR,6R,7R,7aR)-6-(6-amino-9H-purin-9-yl)tetrahydro-2-hydroxy-2-oxido-4H-furo[3,2-d]-1,3,2-dioxaphosphorin-7-yl ester](/img/structure/B12296788.png)
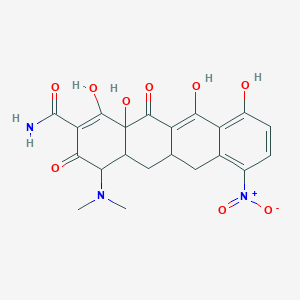
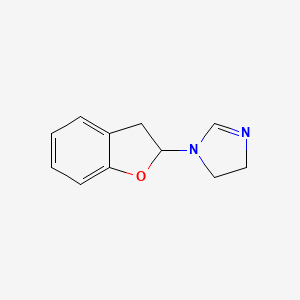
![5-(carbamoylamino)-2-[[2-[3-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]-N-[4-(hydroxymethyl)phenyl]pentanamide](/img/structure/B12296801.png)
![6-Benzo[a]pyren-3-yloxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12296811.png)
